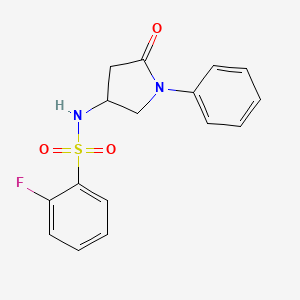

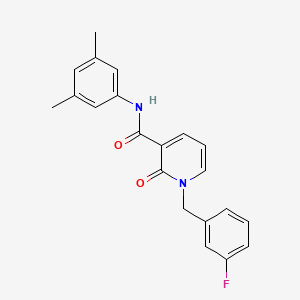

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

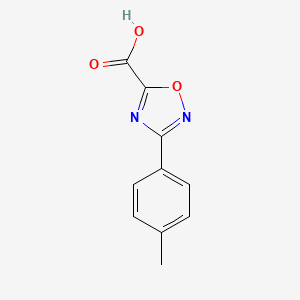

The compound “2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide” contains several functional groups including a pyrrolidine ring, a phenyl ring, a sulfonamide group, and a fluoro group . The pyrrolidine ring is a five-membered ring with one nitrogen atom, which is widely used in medicinal chemistry . The phenyl ring is a common aromatic ring in organic chemistry. The sulfonamide group is a functional group that is present in many antibiotics . The fluoro group can enhance the biological activity of a compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrrolidine ring, the phenyl ring, the sulfonamide group, and the fluoro group . The spatial orientation of these groups could significantly influence the compound’s biological activity .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the reactivity of its functional groups . For instance, the pyrrolidine ring might undergo reactions at the nitrogen atom, and the sulfonamide group might participate in substitution or elimination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups . For instance, the presence of the polar sulfonamide group might increase the compound’s solubility in water .Wissenschaftliche Forschungsanwendungen

Enantioselective Fluorination and COX-2 Inhibition

A study by Hashimoto et al. highlights the introduction of a fluorine atom into benzenesulfonamide derivatives to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This approach led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, which shows promise for treating rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).

Fluorination Reactions

Wang et al. conducted experiments to fine-tune the reactivity and selectivity of N-fluorobenzenesulfonamide in fluorination reactions. By altering the substituents on its phenyl rings, they achieved enantioselective fluorination of 2-oxindoles, using N-fluoro-4,4′-difluoro-benzenesulfonamide as the fluorinating agent, resulting in high yields and enantioselectivities (Wang et al., 2014).

Antimicrobial and Anticancer Evaluation

Kumar et al. synthesized and evaluated a series of N-substituted benzenesulfonamide derivatives for their in vitro antimicrobial and anticancer activities. Compounds exhibited significant efficacy against various microbial strains and cancer cell lines, showcasing the potential of fluorine-substituted benzenesulfonamides in developing new therapeutic agents (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

Gul et al. synthesized benzenesulfonamides and evaluated their inhibitory effects on carbonic anhydrase I and II isoenzymes. Compounds with fluorine substituents exhibited notable inhibitory activities, suggesting their potential as lead compounds for further carbonic anhydrase inhibition studies (Gul et al., 2016).

Novel Electrophilic Fluorinating Reagents

Umemoto et al. reviewed the development of N-F fluorinating agents, including N-fluorobenzenesulfonimide and its derivatives. These agents are crucial for introducing fluorine into organic molecules due to their ease of handling and unique reactivity, highlighting their importance in synthetic organic chemistry (Umemoto et al., 2021).

Wirkmechanismus

Mode of Action

It is known that the compound belongs to a class of organic compounds known as phenylpyrazoles . These compounds typically interact with their targets by binding to specific receptors or enzymes, thereby modulating their activity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-fluoro-N-(5-oxo-1-phenylpyrrolidin-3-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15FN2O3S/c17-14-8-4-5-9-15(14)23(21,22)18-12-10-16(20)19(11-12)13-6-2-1-3-7-13/h1-9,12,18H,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPAZIRMIFJZOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)NS(=O)(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2748061.png)

![methyl 6-acetyl-2-(cyclopropanecarbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748064.png)

![N'-(4-methylbenzoyl)thieno[2,3-b]quinoline-2-carbohydrazide](/img/structure/B2748066.png)

![Ethyl (3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2748075.png)

![2-[(2-Bromophenyl)methylene]-6-hydroxybenzo[b]furan-3-one](/img/structure/B2748083.png)

![N-{1-[(2,5-dichlorophenyl)amino]-2-(4-methylphenyl)-2-oxoethyl}furan-2-carboxamide](/img/structure/B2748084.png)